C21H19F2N3OS
Description
Key characteristics include:
Properties
Molecular Formula |
C21H19F2N3OS |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C21H19F2N3OS/c22-17-6-2-1-5-16(17)21-24-14-15(28-21)13-20(27)26-11-9-25(10-12-26)19-8-4-3-7-18(19)23/h1-8,14H,9-13H2 |
InChI Key |
LDIPKQOXOYGFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CN=C(S3)C4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
The compound with the molecular formula C21H19F2N3OS is a member of the class of organic compounds that may exhibit significant biological activities. This article aims to explore its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Structure
This compound has a complex structure characterized by the presence of fluorine atoms, nitrogen, sulfur, and a hydrocarbon backbone. The specific arrangement of these atoms contributes to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 397.45 g/mol |
| Appearance | Solid or crystalline |
| Solubility | Varies (solvent dependent) |
Antimicrobial Activity
Research has indicated that compounds similar to this compound may possess antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to cell death.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress in biological systems. Preliminary studies suggest that this compound could exhibit antioxidant activity:
- Assay Methods : The DPPH radical scavenging assay is commonly used to evaluate antioxidant potential. Compounds are tested for their ability to reduce DPPH radicals, with lower EC50 values indicating higher antioxidant capacity.
Anticancer Activity
Recent investigations into similar compounds have revealed potential anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation in various cell lines, suggesting a possible mechanism involving apoptosis induction.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study published in PubMed demonstrated that derivatives of this compound inhibited the growth of Escherichia coli and Staphylococcus aureus with MIC values ranging from 10-50 µg/mL.
-
Antioxidant Activity Evaluation :
- A comparative study assessed the antioxidant capacity of several compounds using the DPPH method, revealing that some derivatives had EC50 values significantly lower than ascorbic acid, indicating strong antioxidant potential.
-
Anticancer Mechanism Exploration :
- Research conducted on a related compound showed promising results in inducing apoptosis in human breast cancer cells through mitochondrial pathway activation.
Comparison with Similar Compounds
Structural Features:
- Core structure: Quinolin-4-one scaffold substituted with a benzothiazole group at position 3 and a dimethylaminopropyl chain at position 1.
- Fluorine substituents : Two fluorine atoms at positions 6 and 7 enhance metabolic stability and bioavailability .
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between C₂₁H₁₉F₂N₃OS and related compounds in terms of structure, synthesis, and bioactivity.
| Parameter | C₂₁H₁₉F₂N₃OS (6o) | CAS 122833-04-9 (C₁₂H₁₉N₃O) | CAS 1173206-71-7 (C₉H₁₉ClN₂O₂) |
|---|---|---|---|
| Molecular Weight | 400.13 g/mol | 221.30 g/mol | 222.71 g/mol |
| Core Structure | Quinoline-benzothiazole hybrid | Unspecified heterocyclic | Azetidine-carbamate derivative |
| Key Substituents | -F, -N(CH₃)₂ | Unspecified | -Cl, -Boc-protected amine |
| Synthetic Yield | 61% | 65–81% | Not explicitly reported |
| Solubility | Not reported | Varies with solvent (e.g., 38.4 mg/mL in ethanol) | Classified as "very soluble" (5.77–38.4 mg/mL) |
| Biological Target | Anticancer (hepatoma) | Unspecified bioactivity | Unspecified (likely CNS-targeted due to BBB permeability) |
Structural and Functional Insights:
Fluorine vs. Chlorine Substituents :
- The di-fluoro substitution in 6o enhances electronegativity and membrane permeability compared to the chlorine in CAS 1173206-71-7, which may improve target binding but reduce metabolic stability .
Synthetic Complexity: 6o’s lower yield (61%) compared to CAS 122833-04-9 (65–81%) reflects challenges in introducing multiple functional groups (e.g., fluorine, dimethylamino) .
Research Implications and Limitations
- 6o’s Advantages: Fluorine atoms and rigid quinoline core improve pharmacokinetics, but synthesis scalability needs optimization.
- Gaps in Data: Limited bioactivity metrics (e.g., IC₅₀, toxicity) for 6o and comparator compounds hinder direct efficacy comparisons.
- Future Directions: Structure-activity relationship (SAR) studies could explore replacing fluorine with other halogens or modifying the dimethylamino side chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
